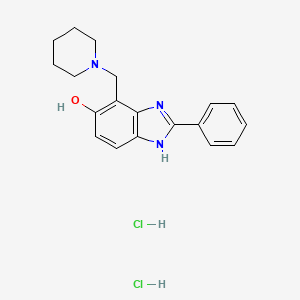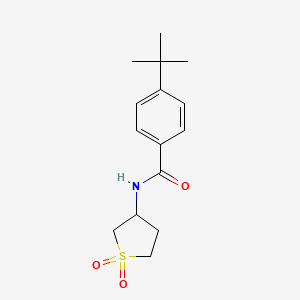
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol, also known as MPOT, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the degradation of extracellular matrix proteins in cancer cells. 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In Alzheimer's disease, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In materials science, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been used to synthesize materials with unique properties, such as high thermal stability and electrical conductivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is its versatility, as it can be used in a range of applications in various fields. 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is also relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol is its stability, as it can degrade over time and under certain conditions. This can make it difficult to work with in lab experiments, particularly those that require long-term stability.
Direcciones Futuras
There are several future directions for the study of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol. One area of research is the development of novel materials using 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol as a building block, which could have applications in fields such as electronics and energy storage. Another area of research is the development of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol-based sensors for the detection of heavy metals in the environment. In medicinal chemistry, future research could focus on the development of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol derivatives with improved anticancer and Alzheimer's disease treatment properties. Overall, the potential applications of 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol are vast, and further research is needed to fully explore its potential.
Métodos De Síntesis
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol can be synthesized through a multistep process involving the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting intermediate with hydrazine hydrate and carbon disulfide. The final product is obtained by the reaction of the intermediate with a base in the presence of a catalyst.
Aplicaciones Científicas De Investigación
5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease. In materials science, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 5-(3-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol has been studied for its potential use as a sensor for the detection of heavy metals.
Propiedades
IUPAC Name |
5-(5-methyl-1H-pyrazol-3-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4(8-7-3)5-9-10-6(12)11-5/h2H,1H3,(H,7,8)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQMMGMHIPENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-methyl-1H-pyrazol-3-yl)-3H-1,3,4-oxadiazole-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)

![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)



![2-{2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5152859.png)

![7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5152878.png)

![7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5152885.png)


![isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5152907.png)